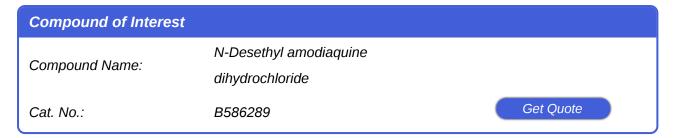


# N-Desethyl Amodiaquine Dihydrochloride: A Technical Guide to DMSO Solubility

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of **N-Desethyl amodiaquine dihydrochloride** in dimethyl sulfoxide (DMSO). N-Desethyl amodiaquine is the primary and biologically active metabolite of the antimalarial drug amodiaquine. A thorough understanding of its solubility characteristics is crucial for in vitro assay development, formulation studies, and overall drug discovery and development processes.

# **Core Chemical Properties**

**N-Desethyl amodiaquine dihydrochloride** is a synthetic compound, appearing as a light yellow to yellow solid. It is the dihydrochloride salt of N-Desethyl amodiaquine.

Property	Value	Source(s)
Molecular Formula	C18H18CIN3O · 2HCI	[1][2][3]
Molecular Weight	400.73 g/mol	[2]
CAS Number	79049-30-2 [1][2][4]	
Appearance	Light yellow to yellow solid	[4]
Storage Temperature	-20°C [3][4]	



# **Quantitative Solubility in DMSO**

The solubility of **N-Desethyl amodiaquine dihydrochloride** in DMSO has been determined quantitatively. It is important to note that the use of fresh, anhydrous DMSO is recommended as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[5]

Solvent	Solubility (mg/mL)	Molar Equivalent (mM)	Conditions
DMSO	62.5	155.97	Ultrasonic assistance may be required.

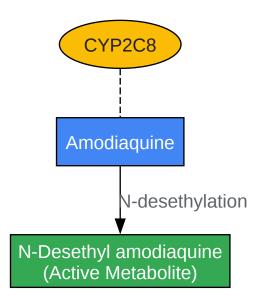
Data sourced from MedChemExpress product datasheet.[5]

For practical laboratory applications, stock solutions are often prepared at lower concentrations. Several suppliers offer pre-made 10 mM solutions of **N-Desethyl amodiaquine dihydrochloride** in DMSO.[6][7]

# Metabolic Pathway of Amodiaquine to N-Desethyl Amodiaquine

N-Desethyl amodiaquine is formed from its parent drug, amodiaquine, primarily through hepatic metabolism. The cytochrome P450 enzyme CYP2C8 is the main isoform responsible for this N-desethylation reaction.[8][9][10][11] This metabolic conversion is a critical step, as N-Desethyl amodiaquine is responsible for most of the antimalarial activity observed after the administration of amodiaquine.[9]





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Caption: Metabolic conversion of Amodiaguine to its active metabolite.

# **Experimental Protocols for Solubility Determination**

While a specific, detailed experimental protocol for determining the solubility of **N-Desethyl amodiaquine dihydrochloride** in DMSO is not readily available in the public domain, standardized methods are widely used in the pharmaceutical industry. The following are general protocols that can be adapted for this purpose.

## Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining thermodynamic equilibrium solubility.



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Caption: Workflow for the shake-flask solubility protocol.

#### Methodology:

- Preparation: Add an excess amount of solid N-Desethyl amodiaquine dihydrochloride to a
  known volume of DMSO in a sealed vial. The presence of undissolved solid is necessary to
  ensure saturation.
- Equilibration: The vial is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24 to 48 hours) to allow the solution to reach equilibrium.
- Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Quantification: The concentration of N-Desethyl amodiaquine dihydrochloride in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

## **Kinetic Solubility (High-Throughput Screening Method)**

Kinetic solubility assays are often used in early drug discovery for rapid assessment. These methods typically involve precipitating the compound from a DMSO stock solution into an aqueous buffer, though the principle can be adapted for solubility determination in pure DMSO. A common approach is the direct UV or nephelometric assay.[12]

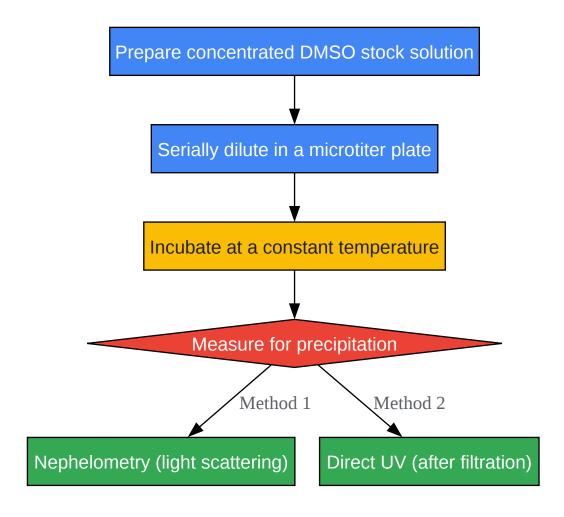
#### Methodology:

- Stock Solution Preparation: Prepare a high-concentration stock solution of N-Desethyl amodiaquine dihydrochloride in DMSO.
- Serial Dilution: Create a series of dilutions from the stock solution in a microtiter plate.
- Incubation: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.[12]
- Detection:
  - Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate, allowing for the determination of the concentration



at which the compound is no longer fully dissolved.[12]

 Direct UV Assay: After incubation, filter the solutions to remove any precipitate. The absorbance of the filtrate is then measured with a UV spectrophotometer to determine the concentration of the dissolved compound.[12]



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Caption: High-throughput kinetic solubility workflow.

## Conclusion

**N-Desethyl amodiaquine dihydrochloride** exhibits high solubility in DMSO, with a reported value of 62.5 mg/mL. For researchers and drug development professionals, this property is advantageous for the preparation of concentrated stock solutions for in vitro studies. It is essential to use high-quality, anhydrous DMSO and appropriate techniques, such as sonication, to ensure complete dissolution. The provided metabolic pathway and experimental



protocols offer a comprehensive resource for the effective use and characterization of this important antimalarial metabolite.

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